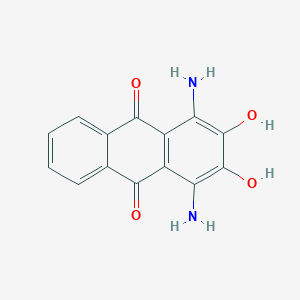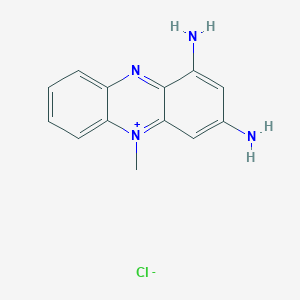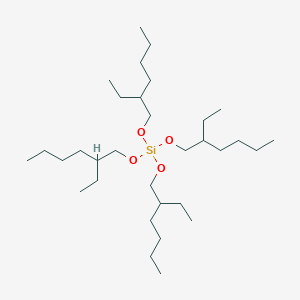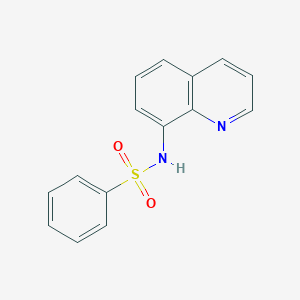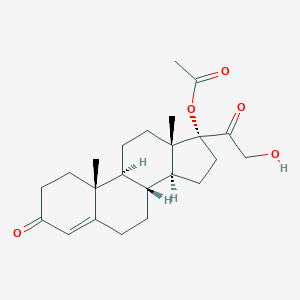
Natrium-Eisen-EDDHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ferric EDDHA is a useful research compound. Its molecular formula is C18H18FeN2NaO6- and its molecular weight is 437.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium ferric EDDHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium ferric EDDHA including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stabilität von Düngemittel-Chelaten
Natrium-Eisen-EDDHA wird bei der Herstellung von Düngemittel-Chelaten verwendet . Die Stabilität dieser Chelate ist für die Anwendung entscheidend, da der Einfluss von Umweltparametern auf die eingesetzten Düngemittelchelate und ihre Verteilung im Laufe der Zeit wichtig ist . Es wurden Studien durchgeführt, um die Veränderungen des Gehalts an Mikronährstoffionen und Fe-EDDHA-Chelaten in einem wässrigen Medium bei verschiedenen pH-Werten zu bestimmen .
Mikronährstoffversorgung in der Landwirtschaft
Der Anstieg der Menschheit hat zu einer erhöhten Nachfrage nach Lebensmitteln und damit zur Notwendigkeit geführt, die Landwirtschaft zu intensivieren . This compound spielt eine bedeutende Rolle bei der Versorgung von Pflanzen mit Makro- und Mikronährstoffen während ihrer verschiedenen Vegetationsstadien .
Einfluss des pH-Werts auf die Nährstoffaufnahme
Einer der wichtigsten Faktoren, die die Nährstoffaufnahme aus dem Boden bestimmen und das Pflanzenwachstum und den Ertrag beeinflussen, ist der pH-Wert . This compound-Chelate sind resistent gegen die Einwirkung von Mikroorganismen und stabilisieren das Mikroelement in einem breiten pH-Bereich .
Ernährungsphysiologische Zwecke in Lebensmitteln
This compound wird aus ernährungsphysiologischen Gründen zu Lebensmitteln für die allgemeine Bevölkerung (einschließlich Nahrungsergänzungsmitteln) und zu PARNUTS hinzugefügt . Eisen aus ferrichem Natrium-EDDHA ist 2- bis 3-mal bioverfügbarer als aus anderen mineralischen Quellen .
Wirkmechanismus
Target of Action
Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .
Mode of Action
Sodium ferric EDDHA works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .
Biochemical Pathways
It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.
Pharmacokinetics
It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.
Result of Action
The primary result of Sodium ferric EDDHA’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .
Action Environment
The efficacy and stability of Sodium ferric EDDHA can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium ferric EDDHA interacts with hemocyanin, a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The interaction of Sodium ferric EDDHA with hemocyanin leads to the destruction of the latter, resulting in the death of snails and slugs .
Cellular Effects
Sodium ferric EDDHA has a significant impact on various types of cells, particularly those of snails and slugs . Upon exposure to Sodium ferric EDDHA, these organisms stop feeding almost immediately, and die within two to three days . This indicates a profound influence on cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of Sodium ferric EDDHA involves its interaction with hemocyanin . This interaction leads to the destruction of hemocyanin, thereby disrupting the oxygen-carrying capacity of the cells in snails and slugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium ferric EDDHA have been observed over time. Studies have shown that Sodium ferric EDDHA and its chelates are most stable over time at pH 7 . Their concentration and the content of EDDHA isomers, as well as the content of monomer and EDDHSA condensation products, are slightly changed over time .
Dosage Effects in Animal Models
In all reported cases, the dogs recovered after being treated .
Metabolic Pathways
It is known that Sodium ferric EDDHA is used in fertilization processes, indicating its involvement in plant nutrient uptake processes .
Transport and Distribution
Given its role as a molluscicide, it can be inferred that it is distributed in the tissues of snails and slugs upon ingestion .
Subcellular Localization
Given its interaction with hemocyanin, it can be inferred that it may localize in areas of the cell where hemocyanin is present .
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium ferric EDDHA can be synthesized by reacting EDDHA with sodium hydroxide and ferric chloride.", "Starting Materials": ["EDDHA", "Sodium Hydroxide", "Ferric Chloride"], "Reaction": [ "1. Dissolve EDDHA in water", "2. Add sodium hydroxide to the EDDHA solution and stir until dissolved", "3. Add ferric chloride to the solution and stir", "4. Adjust the pH to around 7 by adding hydrochloric acid or sodium hydroxide", "5. Filter the solution to remove any insoluble impurities", "6. Concentrate the solution under reduced pressure", "7. Add sodium hydroxide to the concentrated solution to precipitate the sodium ferric EDDHA", "8. Collect the precipitate by filtration", "9. Wash the precipitate with water to remove any impurities", "10. Dry the precipitate under vacuum" ] } | |
CAS-Nummer |
16455-61-1 |
Molekularformel |
C18H18FeN2NaO6- |
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
sodium;[carboxy-(2-hydroxyphenyl)methyl]-[2-[carboxy-(2-hydroxyphenyl)methyl]azanidylethyl]azanide;iron |
InChI |
InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;;+1 |
InChI-Schlüssel |
LJVSZIAYKJADQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(=O)O)[N-]CC[N-]C(C2=CC=CC=C2O)C(=O)O)O.[Na+].[Fe] |
| 16455-61-1 | |
Physikalische Beschreibung |
Liquid, Other Solid; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; NKRA; Pellets or Large Crystals |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



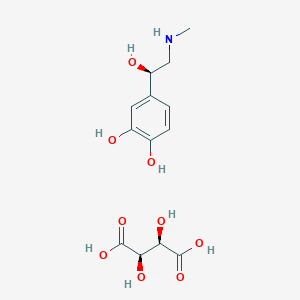
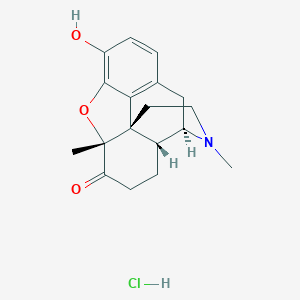
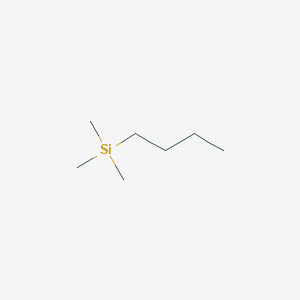
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
